

Head-to-Head Comparison: LY01612 vs. CAELYX® in Advanced Breast Cancer

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Compound of Interest

Compound Name: *Lycbx*

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A Comparative Analysis of Pharmacokinetics, Bioequivalence, and Safety

For researchers and drug development professionals navigating the landscape of advanced breast cancer therapies, this guide provides a comprehensive head-to-head comparison of LY01612 and the established pegylated liposomal doxorubicin formulation, CAELYX®. This analysis is based on data from a multicenter, randomized, open-label, two-period crossover bioequivalence study in Chinese patients with advanced breast cancer.

Quantitative Data Summary

The primary objective of the pivotal clinical trial (NCT06098599) was to compare the pharmacokinetic profiles of LY01612 and CAELYX®. The key pharmacokinetic parameters for both free and encapsulated doxorubicin were assessed, demonstrating the bioequivalence of the two formulations.^[1]

Pharmacokinetic Parameter	Analyte	LY01612 (Test)	CAELYX® (Reference)	Geometric Mean Ratio (90% CI)
C _{max} (ng/mL)	Free Doxorubicin	133.45	-	Within 80-125%
Encapsulated Doxorubicin	34,370	-	Within 80-125%	
AUC _{0-t} (hμg/mL)	Free Doxorubicin	18.72	-	Within 80-125%
Encapsulated Doxorubicin	3,900	-	Within 80-125%	
AUC _{0-∞} (hμg/mL)	Free Doxorubicin	-	-	Within 80-125%
Encapsulated Doxorubicin	-	-	Within 80-125%	
t _{1/2} (h)	Free Doxorubicin	97.31	-	-
Encapsulated Doxorubicin	81.31	-	-	

Data presented are from a study in Chinese patients with advanced breast cancer.^[2] The 90% confidence intervals for the geometric mean ratio of the primary endpoints for bioequivalence (C_{max}, AUC_{0-t}, and AUC_{0-∞}) for both free and encapsulated doxorubicin were within the bioequivalent range of 80% to 125%.^{[1][2]}

Experimental Protocols

The comparison between LY01612 and CAELYX® was established through a robust clinical trial adhering to a specific and detailed protocol.

Study Design: A multicenter, randomized, open-label, single-dose, two-cycle, double-cross bioequivalence study was conducted.^[3] This design involved 48 Chinese patients with advanced breast cancer.^[1] Participants were randomly assigned to one of two treatment sequences.

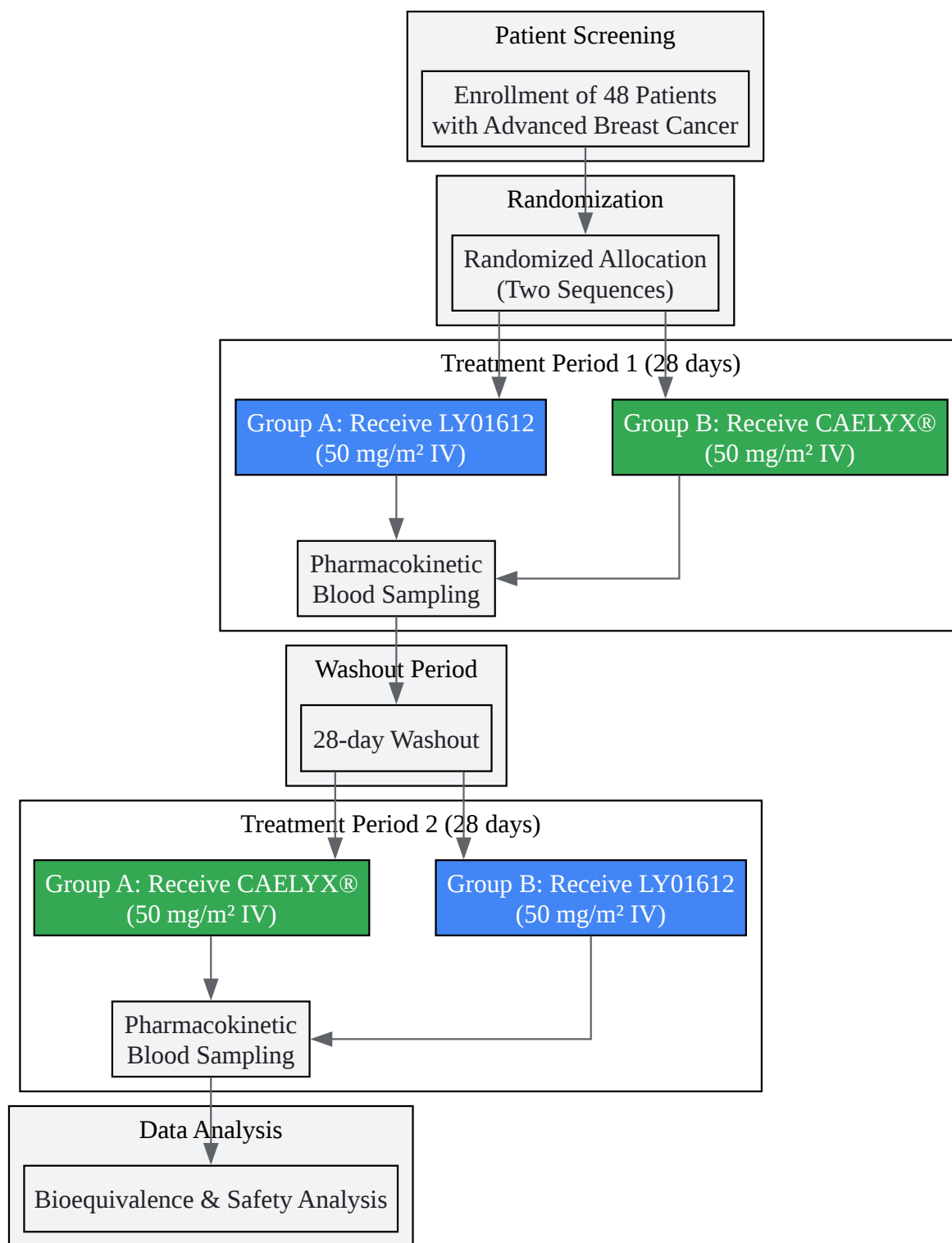
Treatment Protocol: Each patient received a single intravenous dose of either LY01612 or CAELYX® (equivalent to 50 mg/m²) on the first day of a 28-day treatment period.[1] Following a washout period, patients were crossed over to the alternate treatment in the second period.

Pharmacokinetic Analysis: Blood samples were collected at predetermined intervals to measure the plasma concentrations of both free and encapsulated doxorubicin.[3] These measurements were used to determine the key pharmacokinetic parameters listed in the table above.

Safety Assessment: The safety profiles of both drugs were evaluated by monitoring treatment-emergent adverse events (TEAEs). The incidence of TEAEs was comparable between the two formulations, with 95.7% in the LY01612 group and 100% in the CAELYX® group, a non-significant difference.[1]

Visualizing the Comparison

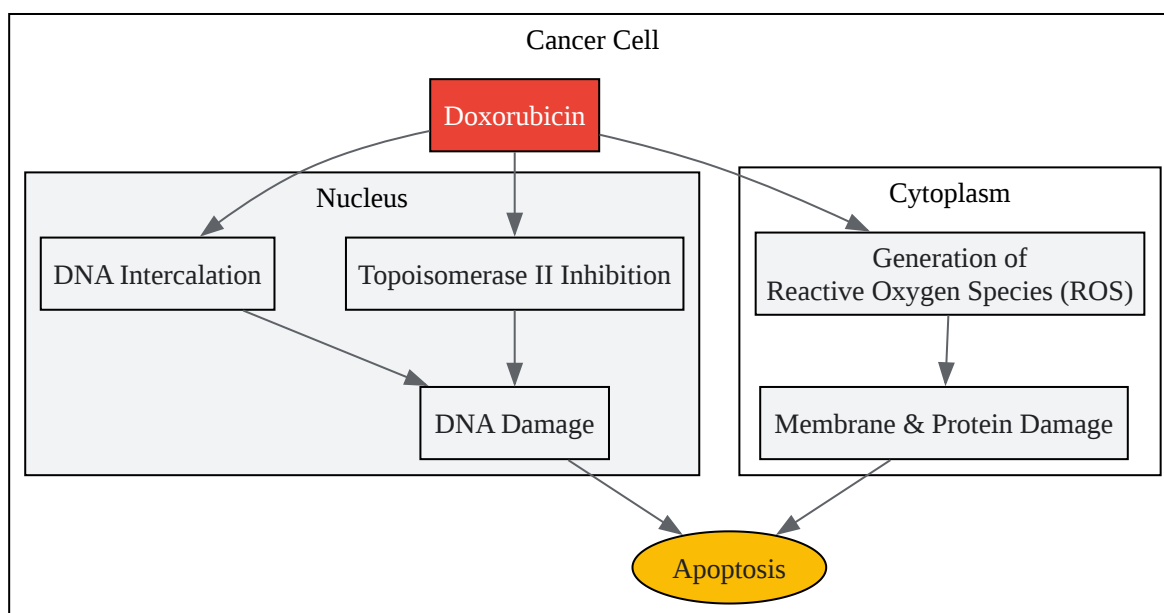
To further elucidate the experimental process and the underlying mechanism of action, the following diagrams are provided.



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Figure 1. Experimental workflow of the bioequivalence study.

The active agent in both LY01612 and CAELYX® is doxorubicin, an anthracycline antibiotic with well-established anticancer properties. Its mechanism of action involves two primary pathways.[4]



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Figure 2. Simplified signaling pathway of doxorubicin.

Doxorubicin exerts its cytotoxic effects through two main mechanisms: intercalation into DNA and the inhibition of topoisomerase II, both leading to DNA damage, and the generation of reactive oxygen species (ROS), which causes damage to cellular membranes and proteins.[4] [5] Both pathways ultimately trigger apoptosis, or programmed cell death.[4]

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